2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one
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Overview
Description
2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one is an organic compound with a complex structure that includes a cyclobutene ring, a hydroxyl group, a methoxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-methoxyphenylthiol with a cyclobutene derivative under specific conditions to introduce the sulfanyl group. The hydroxyl group is then introduced through a subsequent reaction, often involving oxidation or hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Shares the hydroxyl and methoxy groups but lacks the cyclobutene and phenyl groups.
4-Methoxyphenylthiol: Contains the methoxyphenyl group but lacks the cyclobutene and hydroxyl groups.
3-Phenylcyclobut-2-en-1-one: Contains the cyclobutene and phenyl groups but lacks the hydroxyl and methoxy groups.
Uniqueness
2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one is unique due to its combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
64469-70-1 |
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Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-hydroxy-4-(4-methoxyphenyl)sulfanyl-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C17H14O3S/c1-20-12-7-9-13(10-8-12)21-17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,17-18H,1H3 |
InChI Key |
PVWXHASYGMIXRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2C(=C(C2=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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